molecular formula C13H9NO3S B2480377 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 1096955-27-9

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2480377
CAS No.: 1096955-27-9
M. Wt: 259.28
InChI Key: WCWZBYXPAOQEBQ-UHFFFAOYSA-N
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Description

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with an acetic acid substituent at the 4-position of the thiazole.

Properties

IUPAC Name

2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWZBYXPAOQEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxyacetophenone with thioamide in the presence of a base to form the benzofuran-thiazole core . The acetic acid moiety can then be introduced through various carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities:

  • Anticancer Activity
    • Research indicates that derivatives of thiazole compounds, including those based on 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid, have shown significant anticancer properties. For instance, studies have demonstrated notable cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers. One study reported an inhibition rate of 84.19% against the MOLT-4 leukemia cell line using a specific derivative .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Various thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Some studies suggest that thiazole derivatives can exhibit anti-inflammatory properties, potentially offering therapeutic benefits for conditions characterized by inflammation .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Research in Pharmacy investigated the anticancer activity of a series of thiazole derivatives. Among these, a specific derivative related to this compound displayed significant inhibition against multiple cancer cell lines, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

In another research effort documented in Progress in Chemical and Biochemical Research, a range of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against common bacterial strains, suggesting their utility in pharmaceutical applications .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsInhibition Rate/Effectiveness
AnticancerMOLT-4 (leukemia)84.19% inhibition
CNS cancer cell line SF-29572.11% inhibition
AntimicrobialVarious Gram-positive bacteriaSignificant inhibition
Various Gram-negative bacteriaSignificant inhibition
Anti-inflammatoryIn vitro modelsModerate anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name (CAS) Substituent on Thiazole Molecular Formula Molecular Weight (g/mol) Key Functional Features
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid 1-Benzofuran-2-yl C₁₂H₉NO₃S* ~247.27 Bicyclic benzofuran, acetic acid
2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid [16] (858486-04-1) Benzyl C₁₂H₁₁NO₂S 233.29 Monocyclic aromatic, acetic acid
[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid [20] (329698-00-2) Benzoylamino C₁₂H₁₀N₂O₃S 278.29 Amide group, hydrogen bonding capability
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid [22] (255874-78-3) 4-Chloro-benzoylamino C₁₂H₉ClN₂O₃S 296.73 Electron-withdrawing Cl, enhanced acidity
2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid [10] (1240527-48-3) 2-Oxo-1,3-diazinan-1-yl C₉H₁₁N₃O₃S 241.26 Heterocyclic substituent, conformational rigidity
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid [21] 2-Fluorophenyl C₁₁H₈FNO₂S 237.25 Electronegative F, metabolic stability

*Estimated based on structural analogy.

Electronic and Steric Effects

  • Benzofuran vs. Benzyl () : The benzofuran group introduces an oxygen atom, enabling hydrogen bonding and increased polarity compared to the purely hydrophobic benzyl group. This may enhance solubility and target binding specificity.
  • Benzoylamino vs. Chloro-Benzoylamino (): The chloro substituent in is electron-withdrawing, increasing the acetic acid’s acidity (lower pKa) compared to the unsubstituted benzoylamino derivative. This could influence ionization under physiological conditions.

Hydrogen Bonding and Crystallography

  • Benzofuran’s oxygen and the acetic acid’s carboxyl group enable diverse hydrogen bonding patterns, critical for crystal packing (as seen in benzothiazolinone derivatives, ) and biological interactions.
  • Software like SHELXL () and ORTEP-3 () are commonly employed for structural validation, suggesting similar methods apply to the target compound.

Biological Activity

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound characterized by the presence of both benzofuran and thiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is This compound , with a molecular formula of C13H9NO3SC_{13}H_9NO_3S and a CAS number of 1096955-27-9 .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing benzofuran and thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to range from 4.69 to 77.38 µM against different bacterial species such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. Notably, thiazole derivatives have been studied for their effects on oncogenic pathways, demonstrating the capacity to block signaling mechanisms that promote tumor growth. For example, certain analogs have shown potent antiproliferative activity against lung cancer and breast cancer cells, with effective IC50 values reported in the low micromolar range .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been associated with improved cognitive function in preclinical models. The IC50 values for these activities have been reported as low as 0.10 µM for some analogs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its benzofuran and thiazole rings. A structure–activity relationship (SAR) analysis reveals that modifications in the position and nature of substituents can significantly enhance or diminish activity against specific biological targets.

Substituent PositionCompound ExampleAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
ParaAnalog 10.100.20
MetaAnalog 180.803.10
No SubstituentAnalog 2111.4014.30

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. A common synthetic route includes the reaction of o-hydroxyacetophenone with thioamide in the presence of a base . This multi-step synthesis can be optimized for yield and purity using high-pressure reactors and continuous flow systems.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those related to benzofuran structures, demonstrating promising results against various pathogens .
  • Cancer Cell Line Testing : Another research project focused on the anticancer properties of thiazole-benzofuran hybrids, revealing substantial growth inhibition in breast cancer cell lines with specific analogs exhibiting IC50 values less than 5 µM .
  • Neuroprotective Effects : Research into neuroprotective compounds highlighted the potential of benzofuran-thiazole derivatives in inhibiting AChE activity, suggesting therapeutic applications in Alzheimer’s disease .

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